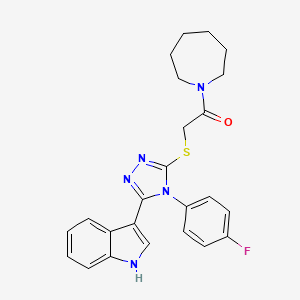![molecular formula C19H22ClN3O4 B2481095 N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide CAS No. 877630-82-5](/img/structure/B2481095.png)
N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-Chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide often involves multiple steps, including the condensation of specific benzamide derivatives with morpholine or related amines. For example, Kato et al. (1992) describe the preparation of benzamide derivatives with potent gastrokinetic activity, which involves the introduction of various substituents at the N-4 position, including morpholino groups, to enhance the compound's activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction. For instance, Ji et al. (2018) synthesized a compound with a morpholino group and analyzed its crystal structure, revealing its distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholino and furyl groups often aim at modifying the molecule to achieve desired physical or biological properties. For example, transformations involving morpholinofurans have been studied for their ability to undergo ring transformations and form new heterocyclic compounds, indicating a versatile chemistry that can be leveraged for synthesizing derivatives with specific properties (Boyd & Heatherington, 1974).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and efficacy in various domains. The analysis of the crystal and molecular structure, as conducted by Kumar et al. (2016), provides insights into the compound's configuration and potential interactions with biological molecules (Kumar et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is vital for the application of these compounds. Studies on related compounds have explored their synthesis, structure, and biological activities, revealing their potential as intermediates for further chemical transformations or as active pharmaceutical ingredients (Singh et al., 2010).
Aplicaciones Científicas De Investigación
Efficient Synthesis and Chemical Transformations
One study discusses the development of an efficient synthesis route for a related pyrrolquinolone compound, highlighting critical transformations such as selective iodination, quinolone formation, and Sonogashira coupling/pyrrole formation. This research underscores the compound's role in facilitating complex organic syntheses (R. L. Dorow et al., 2006).
Nickel-Catalyzed Formation of Carbon-Nitrogen Bonds
Another study examines the nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones using morpholine and related compounds, demonstrating the compound's significance in creating beta-enaminones, which are valuable intermediates in organic synthesis (S. Ueno et al., 2009).
Furan Compound Derivatives
Research on the synthesis of furan compounds and their derivatives showcases the use of morpholinomethyl compounds in producing a range of furan-based molecules, highlighting the versatility of N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide and related structures in synthesizing heterocyclic compounds (I. Hirao & Y. Kato, 1972).
Corrosion Inhibition
A study on the corrosion inhibition of mild steel in HCl medium by morpholine and piperazine-based carboxamide derivatives, including N-(2-chloroethyl)morpholine-4-carboxamide, showcases the compound's potential applications in industrial and materials science for protecting metals from corrosion (N. Nnaji et al., 2017).
Gold-Catalyzed Aldol Reaction
The use of a morpholinoethylamino group in a ferrocenylphosphine ligand for gold-catalyzed aldol reactions of methyl isocyanoacetate with aldehydes, leading to optically active oxazolines, demonstrates the compound's application in asymmetric synthesis and catalysis (Y. Ito et al., 1987).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPISAFUHVPTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

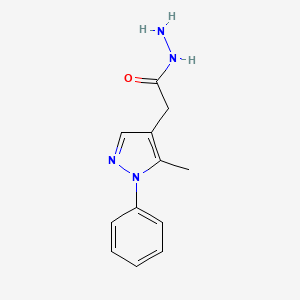
![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)

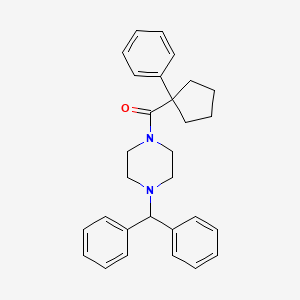

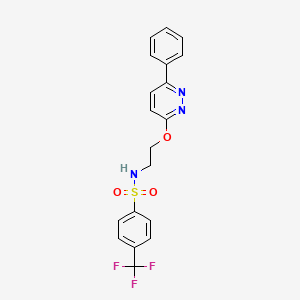
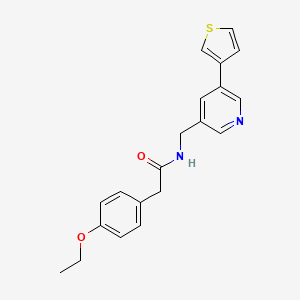
![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)



![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)
